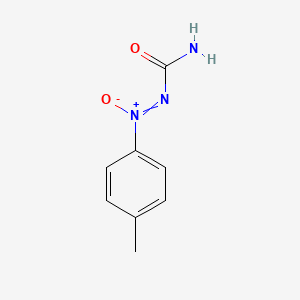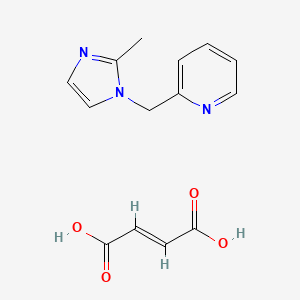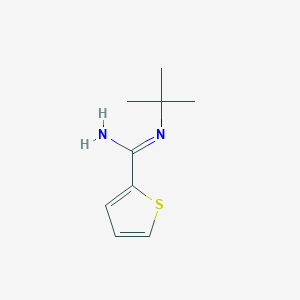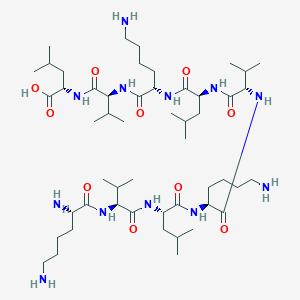![molecular formula C19H19N B12527931 Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- CAS No. 663175-31-3](/img/structure/B12527931.png)
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is an organic compound with the molecular formula C14H13N. It is also known by other names such as Aniline, N-(p-methylbenzylidene)- and N-(p-Methylbenzylidene)aniline . This compound is characterized by the presence of a benzenamine group substituted with a 4-methylphenylmethylene and a 2-(1-pentynyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- typically involves the condensation of aniline with p-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale condensation reactions followed by purification steps such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamines depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-methyl-N-(phenylmethylene)-
- Benzenamine, N-[(4-methylphenyl)phenylmethylene]-
- Benzenamine, 4-methyl-N-phenyl-
Uniqueness
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is unique due to the presence of the 2-(1-pentynyl) group, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
663175-31-3 |
|---|---|
Molekularformel |
C19H19N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-(2-pent-1-ynylphenyl)methanimine |
InChI |
InChI=1S/C19H19N/c1-3-4-5-8-18-9-6-7-10-19(18)20-15-17-13-11-16(2)12-14-17/h6-7,9-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
PUBDUTHWTVZRNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=CC=CC=C1N=CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


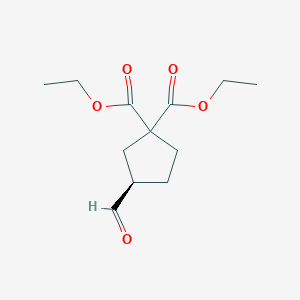


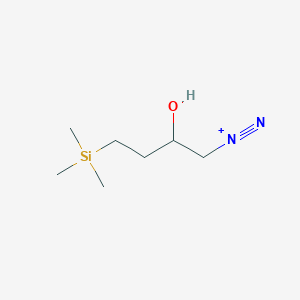
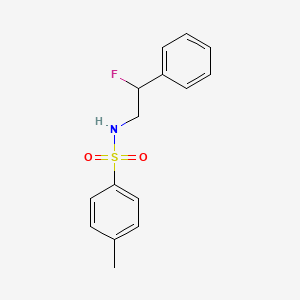
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
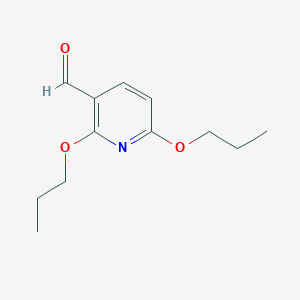
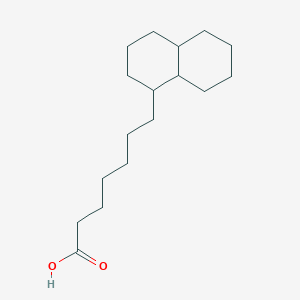
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
